5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide
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Description
5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide is a useful research compound. Its molecular formula is C17H21ClN2O2 and its molecular weight is 320.82. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Toxicity
Chlorophenol compounds, which include derivatives similar to the queried compound, have been extensively studied for their environmental persistence and potential toxic effects. One study highlighted the transformation of herbicides in soil into unexpected residues, contributing to environmental pollution (Bartha, 1969). Another investigation focused on the cytotoxic effects of chlorophenols, providing insight into their potential harm to cellular health and the environment (Chen et al., 2004).
Analytical and Material Science
The compound's structural and physical properties have been explored through studies like the powder X-ray diffraction analysis of chloro-nitrophenyl pentanamide derivatives, aiding in the understanding of crystal structures and material characteristics (Wang et al., 2015). Such analyses are crucial for developing new materials with specific applications in technology and manufacturing.
Molecular Interactions and Pharmacology
Research has also delved into the molecular interactions and potential pharmacological applications of related compounds. For example, studies on CB1 receptor antagonists explore the therapeutic potential of chlorophenyl derivatives in treating disorders by targeting peripheral receptors without central nervous system side effects (Fulp et al., 2013).
Agrochemical Research
Chlorophenyl compounds have found applications in agrochemical research, where their herbicidal activities are evaluated. Novel thiadiazolopyrimidine derivatives bearing chlorophenyl moieties have been synthesized and tested for their efficacy against various weeds, showing the potential for the development of more effective herbicides (Duan et al., 2010).
Chemical Synthesis and Reactions
Furthermore, the chemical synthesis and reactions involving chlorophenyl compounds are of significant interest. Unusual Michael reactions of chlorophenyl derivatives with amino-thioxopropanamide under basic conditions have been studied, revealing complex reaction pathways and products that contribute to the understanding of organic synthesis mechanisms (Dyachenko & Krasnikov, 2012).
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c18-15-7-5-14(6-8-15)3-1-2-4-16(21)20-17(13-19)9-11-22-12-10-17/h5-8H,1-4,9-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSGSKMXQJQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.